Prionitin - 117469-56-4

Prionitin

Catalog Number: EVT-1522597
CAS Number: 117469-56-4
Molecular Formula: C21H26O2
Molecular Weight: 310.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Prionitin is a natural product found in Salvia prionitis with data available.
Source and Classification

Prionitin is primarily sourced from mammalian tissues, where prion proteins are naturally expressed. These proteins can misfold and aggregate, leading to cellular dysfunction. Prionitin itself is classified under the broader category of prion-related proteins, which are characterized by their ability to adopt multiple conformations, influencing their biological activity and interaction with other cellular components.

Synthesis Analysis

Methods of Synthesis

The synthesis of prionitin involves several methodologies that can be categorized into biochemical and synthetic approaches.

  1. Biochemical Synthesis: This method typically involves the extraction of prion proteins from biological tissues followed by purification processes such as chromatography.
  2. Recombinant DNA Technology: This approach utilizes genetically modified organisms to produce prionitin. By inserting the gene encoding the prion protein into a suitable vector, researchers can express and purify large quantities of prionitin in host cells such as bacteria or yeast.

Technical Details

The purification of prionitin often requires advanced techniques such as:

  • Affinity Chromatography: This method exploits specific interactions between the prion protein and ligands attached to a chromatography matrix.
  • Size-Exclusion Chromatography: This technique separates proteins based on their size, allowing for the isolation of prionitin from other cellular components.
Molecular Structure Analysis

Structure and Data

Prionitin exhibits a complex molecular structure characterized by its unique folding patterns. The primary structure consists of a sequence of amino acids that folds into specific three-dimensional configurations.

  • Molecular Formula: The exact molecular formula of prionitin can vary based on its isoforms but typically aligns with that of prion proteins.
  • Structural Features: Prionitin contains alpha-helices and beta-sheets, which are critical for its stability and function. The misfolding of these structures is central to its role in neurodegenerative diseases.
Chemical Reactions Analysis

Reactions and Technical Details

Prionitin undergoes various chemical reactions that are essential for its biological activity:

  1. Conformational Changes: Prionitin can transition between different structural forms, which impacts its interaction with other proteins and cellular components.
  2. Aggregation Reactions: Under certain conditions, prionitin may aggregate, forming amyloid-like fibrils associated with neurodegeneration.

These reactions are influenced by environmental factors such as pH, temperature, and the presence of metal ions.

Mechanism of Action

Process and Data

The mechanism of action of prionitin is closely linked to its structural properties:

  • Cellular Interaction: Prionitin interacts with cellular receptors, influencing signaling pathways involved in neuroprotection or neurotoxicity.
  • Pathological Role: In pathological states, misfolded prionitin aggregates can lead to cellular apoptosis or necrosis through mechanisms involving oxidative stress and inflammation.

Research indicates that understanding these mechanisms could provide insights into therapeutic strategies for prion-related diseases.

Physical and Chemical Properties Analysis

Physical Properties

Prionitin exhibits several notable physical properties:

  • Solubility: It is generally soluble in aqueous solutions at physiological pH but may precipitate under certain conditions.
  • Stability: The stability of prionitin is influenced by temperature and ionic strength; higher temperatures can promote denaturation.

Chemical Properties

  • Reactivity: Prionitin can react with various chemical agents, leading to modifications that may affect its function.
  • Spectroscopic Characteristics: Techniques such as nuclear magnetic resonance spectroscopy and circular dichroism are used to study the conformational states of prionitin.
Applications

Scientific Uses

Prionitin has several applications in scientific research:

  • Neurobiology Studies: It serves as a model compound for studying the mechanisms underlying neurodegenerative diseases.
  • Therapeutic Research: Investigations into potential therapies targeting prion proteins aim to mitigate the effects of misfolding and aggregation.
  • Biomarker Development: Due to its involvement in disease processes, prionitin may be explored as a biomarker for early detection of prion diseases.
Introduction to Prionitin and Prion Biology

Historical Evolution of Prion Theory

The conceptualization of prions as proteinaceous infectious agents emerged from decades of paradoxical observations. Scrapie, recognized in European sheep flocks since the 18th century, was the first transmissible spongiform encephalopathy (TSE) documented, though its infectious nature remained enigmatic [1] [4]. The pivotal mid-20th century experiments by Tikvah Alper challenged biological dogma: ultraviolet and ionizing radiation failed to inactivate the scrapie agent, suggesting the absence of nucleic acid—a finding irreconcilable with viruses or bacteria [1] [9]. J.S. Griffith formally proposed the protein-only hypothesis in 1967, theorizing three mechanisms for protein-based replication [1] [9]. This culminated in Stanley Prusiner's 1982 isolation of the infectious scrapie agent, which he termed "prion" (proteinaceous infectious particle) [1] [5] [9]. The Nobel Prize-winning confirmation that prions could self-propagate without DNA/RNA revolutionized infectious disease paradigms.

Table 1: Key Milestones in Prion Theory Development

YearEventSignificance
1732First description of scrapie in sheepEarliest recorded TSE
1966Alper's radiation resistance experimentsSuggested nucleic acid-independent pathogen replication
1967Griffith's protein-only hypothesisProposed conformational self-replication mechanisms
1982Prusiner's purification of infectious prion particlesCoined term "prion"; biochemical validation
1997Prusiner awarded Nobel Prize in Physiology or MedicineBroad acceptance of prion theory

Definition and Structural Characteristics of Prionitin (PrP^Sc/PrP^C Isoforms)

"Prionitin" refers to the pathogenic prion protein isoform (PrP^Sc), a conformational variant of the cellular prion protein (PrP^C). Both isoforms are encoded by the PRNP gene on human chromosome 20 but exhibit radically divergent structural properties governing their function [2] [6] [10].

  • PrP^C (Cellular Isoform): This monomeric, soluble glycoprotein (35–36 kDa) is tethered to the outer cell membrane via a glycosylphosphatidylinositol (GPI) anchor. Its structure is dominated by ~40% α-helical content with minimal β-sheet (~3%), rendering it protease-sensitive. Key domains include:
  • An unstructured N-terminal region with octapeptide repeats (PHGGGWGQ) binding copper ions, implicated in metal homeostasis and antioxidant defense [2] [10].
  • A globular C-terminal domain (residues 125–228) comprising three α-helices and two short β-strands [6] [7].PrP^C is highly expressed in neurons, lymphoid tissues, and other cell types, participating in cell adhesion, synaptic plasticity, and signal transduction, though its precise physiological roles remain incompletely defined [5] [10].

  • PrP^Sc (Scrapie Isoform): Pathogenesis arises when PrP^C refolds into PrP^Sc, acquiring ~45% β-sheet content. This isoform polymerizes into insoluble, protease-resistant aggregates with a four-rung β-solenoid architecture, as revealed by cryo-electron microscopy and X-ray fiber diffraction [7] [10]. The refolding involves:

  • Unfolding of PrP^C's α-helices
  • Reassembly into stacked β-strands forming parallel in-register fibrils
  • Propagation by templating further PrP^C conversion [6] [7].PrP^Sc aggregates accumulate as amyloid plaques in the brain, directly correlating with neuronal loss, spongiform degeneration, and gliosis [2] [8].

Table 2: Structural and Functional Dichotomy of Prion Protein Isoforms

PropertyPrP^CPrP^Sc
Secondary StructurePredominantly α-helical (~40%)Rich in β-sheet (~45%)
SolubilitySoluble in detergentsInsoluble; aggregates into amyloid fibrils
Protease ResistanceSensitive (digested by proteinase K)Resistant (N-terminally truncated fragment persists)
Conformation PropagationN/ATemplates PrP^C misfolding; autocatalytic
Cellular LocalizationCell surface (GPI-anchored)Extracellular aggregates; intraneuronal deposits
Physiological RoleCopper binding, neuroprotection?Neurodegeneration

Epidemiological Significance of Prion Diseases

Prion diseases manifest as sporadic, genetic, or acquired disorders with uniform fatality. Globally, sporadic Creutzfeldt-Jakob disease (sCJD) predominates, affecting 1–2 per million people annually, primarily those over 60 years [3] [6] [8]. Familial forms (e.g., Gerstmann-Sträussler-Scheinker syndrome, fatal familial insomnia) account for 10–15% of cases and are linked to PRNP mutations like P102L or D178N, often with autosomal dominant inheritance [2] [6]. Acquired prion diseases include:

  • Iatrogenic CJD: Caused by contaminated surgical instruments, corneal grafts, or cadaveric pituitary hormones (>300 cases documented) [6] [8].
  • Variant CJD (vCJD): Resulted from zoonotic transmission of bovine spongiform encephalopathy (BSE) prions via infected beef products. Unlike sCJD, vCJD targets younger individuals (mean age: 28 years) and exhibits distinct neuropathology [3] [6].
  • Kuru: Epidemic among the Fore people of Papua New Guinea, transmitted through ritualistic endocannibalism; incidence declined post-1950s after cessation of practices [4] [9].

Emerging concerns focus on chronic wasting disease (CWD) in cervids, which exhibits extensive environmental contamination and potential zoonotic risks. CWD now affects deer, elk, and moose across North America and recently emerged in Scandinavia [4] [7].

Table 3: Global Epidemiology of Major Human Prion Diseases

Disease TypeIncidenceAge of OnsetTransmission Route
Sporadic CJD~1–2 cases/million/year>60 yearsSpontaneous PrP^C→PrP^Sc conversion
Genetic Prion Disease~0.1 cases/million/year40–60 yearsAutosomal dominant PRNP mutations
Variant CJD~232 cases worldwide (peak 2000)~28 yearsBSE prions via contaminated beef products
Iatrogenic CJD>300 casesVariableContaminated medical procedures/tissues
Kuru~2,700 cases (historical)All agesRitualistic cannibalism

Properties

CAS Number

117469-56-4

Product Name

Prionitin

IUPAC Name

9-methoxy-5,13,13-trimethyl-10-propan-2-yl-12-oxatetracyclo[6.5.2.04,15.011,14]pentadeca-4,6,8(15),9,11(14)-pentaene

Molecular Formula

C21H26O2

Molecular Weight

310.4 g/mol

InChI

InChI=1S/C21H26O2/c1-11(2)16-19(22-6)14-8-7-12(3)13-9-10-15-18(17(13)14)20(16)23-21(15,4)5/h7-8,11,15H,9-10H2,1-6H3

SMILES

CC1=C2CCC3C4=C(C(=C(C(=C24)C=C1)OC)C(C)C)OC3(C)C

Canonical SMILES

CC1=C2CCC3C4=C(C(=C(C(=C24)C=C1)OC)C(C)C)OC3(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.